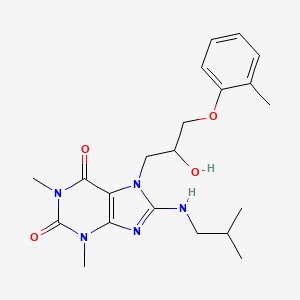![molecular formula C15H11BrN2OS B2630869 (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone CAS No. 169141-82-6](/img/structure/B2630869.png)
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, also known as AMTB, is a chemical compound that has been the subject of significant scientific research in recent years. This compound is of particular interest due to its potential applications in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves its interaction with specific receptor sites in the body. It has been found to bind to the ATP-binding site of protein kinase C, thereby inhibiting its activity. This inhibition leads to a decrease in the phosphorylation of various cellular proteins, which in turn affects their function and ultimately leads to the therapeutic effects of the compound.
Biochemical and Physiological Effects:
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has been found to have a number of biochemical and physiological effects in various cell types. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, as well as improve insulin sensitivity and glucose uptake in diabetic cells. Additionally, it has been found to have anti-inflammatory effects in various models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is its high potency and specificity for its target enzymes, which makes it a useful tool for studying the function of these enzymes in various cell types. However, its high potency can also be a limitation, as it may lead to off-target effects and toxicity at higher concentrations.
Future Directions
There are a number of potential future directions for research on (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is interest in developing more potent and selective inhibitors of protein kinase C and other enzymes, which could have even greater therapeutic potential. Finally, there is ongoing research into the mechanisms of action of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone and related compounds, which could lead to a better understanding of their therapeutic effects and potential applications.
Synthesis Methods
The synthesis of (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves the reaction of 4-bromobenzophenone with 2-amino-4-methylthiophene in the presence of a base catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain the pure compound.
Scientific Research Applications
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has been extensively studied for its potential applications in the development of new drugs for the treatment of various diseases. It has been found to have potent inhibitory effects on the activity of certain enzymes, such as protein kinase C and protein kinase A. These enzymes are involved in various cellular processes, including cell growth and differentiation, and their inhibition has been shown to have therapeutic potential for the treatment of cancer, diabetes, and other diseases.
properties
IUPAC Name |
(3-amino-4-methylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-8-6-7-18-15-11(8)12(17)14(20-15)13(19)9-2-4-10(16)5-3-9/h2-7H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJSMGZXNGCHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC=C1)C(=O)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2630786.png)




![2-(4-Chloro-3-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2630793.png)

![1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2630797.png)


![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)
![(2E)-3-{3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2630805.png)

